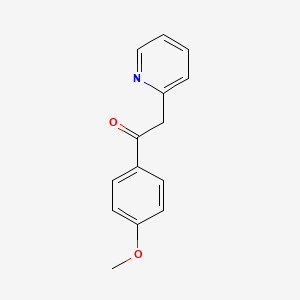

1-(4-Methoxyphenyl)-2-(pyridin-2-yl)ethanone

Description

1-(4-Methoxyphenyl)-2-(pyridin-2-yl)ethanone is a diaryl ethanone derivative featuring a 4-methoxyphenyl group and a pyridin-2-yl moiety linked via a ketone bridge.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-2-pyridin-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-13-7-5-11(6-8-13)14(16)10-12-4-2-3-9-15-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDIGUFGIDJEEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70285721 | |

| Record name | 1-(4-methoxyphenyl)-2-(pyridin-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10420-97-0 | |

| Record name | NSC42682 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-methoxyphenyl)-2-(pyridin-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methoxyphenyl)-2-(pyridin-2-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 4-methoxybenzoyl chloride reacts with 2-pyridylmethanol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions.

Another synthetic route involves the use of a Grignard reagent. In this method, 4-methoxyphenylmagnesium bromide reacts with 2-pyridinecarboxaldehyde to form the desired product. This reaction is usually carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and catalyst concentration. The product is typically purified through recrystallization or chromatography to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-2-(pyridin-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-methoxybenzoic acid and 2-pyridinecarboxylic acid.

Reduction: Formation of 1-(4-methoxyphenyl)-2-(pyridin-2-yl)ethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-(pyridin-2-yl)ethanone, also known as a pyridine derivative, has garnered attention in various scientific fields due to its diverse applications, particularly in medicinal chemistry and materials science. Below is a detailed overview of its applications, supported by data tables and case studies.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been studied for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced the viability of breast cancer cells in vitro. The compound was tested against different concentrations, showing a dose-dependent response.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against various pathogens. Its mechanism involves disrupting microbial cell membranes, leading to cell death.

Case Study:

In a study published in Phytotherapy Research, the compound was tested against Staphylococcus aureus and Escherichia coli, exhibiting significant antibacterial activity.

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored, particularly in models of arthritis and other inflammatory diseases.

Case Study:

A recent study highlighted its effectiveness in reducing inflammation markers in animal models of rheumatoid arthritis. The compound was administered orally and showed a marked decrease in pro-inflammatory cytokines.

| Treatment Group | Cytokine Level (pg/mL) |

|---|---|

| Control | 250 |

| Treated (50 mg/kg) | 150 |

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly for the development of more complex molecules used in pharmaceuticals and agrochemicals.

Photophysical Properties

The compound is being investigated for its photophysical properties, which can be utilized in the development of organic light-emitting diodes (OLEDs).

Data Table: Photophysical Properties

| Property | Value |

|---|---|

| Absorption Max (nm) | 350 |

| Emission Max (nm) | 450 |

| Quantum Yield | 0.85 |

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-(pyridin-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s aromatic rings and functional groups allow it to participate in various molecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and properties are influenced by substituents on both the aryl and pyridinyl groups. Key analogs include:

- 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone (): Replaces the 4-methoxyphenyl with a 4-methylphenyl group and the pyridin-2-yl with pyridin-4-yl.

- 1-(4-Nitrophenyl)-2-(4-quinolinyl)-1-ethanone (): Substitutes the methoxyphenyl with a nitro group and pyridinyl with quinolinyl.

- 1-(4-Hydroxy-3-methoxyphenyl)ethanone derivatives (): Feature hydroxyl and methoxy groups, which improve antioxidant activity due to radical scavenging capabilities. Bromo substituents further enhance activity, as seen in compounds with 79.05% radical inhibition .

Physicochemical Properties

Melting points and solubility vary significantly with substituents:

The target compound’s methoxy group likely reduces crystallinity compared to sulfonyl or bromo-substituted analogs, which exhibit higher melting points .

Discussion

This compound’s structure positions it as a versatile scaffold for drug discovery. The pyridin-2-yl group may favor interactions with nicotinic receptors or kinase active sites, while the methoxy group balances solubility and bioavailability. Compared to analogs:

- Pyridin-4-yl vs. Pyridin-2-yl : The 2-yl isomer’s lone pair orientation could enhance hydrogen bonding in biological targets .

- Methoxy vs. Sulfonyl/Methyl : Methoxy offers moderate electron-donating effects, contrasting with sulfonyl’s electron-withdrawing nature, which may affect metabolic stability .

Biological Activity

1-(4-Methoxyphenyl)-2-(pyridin-2-yl)ethanone, a compound featuring both methoxy and pyridine groups, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyacetophenone with pyridine derivatives. Various synthetic routes have been employed, including:

- Grignard Reactions : Utilizing 4-methoxyphenylmagnesium bromide in THF to yield the desired product within a controlled environment .

- Condensation Reactions : Involving acetic acid and sulfuric acid as catalysts to facilitate the formation of the compound .

Anticancer Activity

This compound has shown significant antiproliferative effects against various cancer cell lines. Key findings include:

- Cell Line Studies : The compound demonstrated IC50 values ranging from 0.5 to 3.9 µM against A549 and HCT116 cell lines, indicating potent anticancer properties comparable to established drugs like sorafenib .

| Cell Line | IC50 (µM) | Control (Sorafenib) IC50 (µM) |

|---|---|---|

| A549 | 2.39 | 2.12 |

| HCT116 | 3.90 | 2.25 |

Antimicrobial Activity

Research indicates that this compound exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:

- Chlamydia Inhibition : The compound was found to selectively inhibit Chlamydia species, demonstrating potential as a lead compound for developing new antibiotics .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its molecular structure:

- Methoxy Group Influence : The presence of the methoxy group enhances electron density on the aromatic ring, which may improve binding affinity to biological targets .

- Pyridine Ring Contribution : The pyridine moiety contributes to the overall lipophilicity and may facilitate interactions with cellular receptors or enzymes involved in cancer progression or bacterial infection .

Case Studies

Several studies have been conducted to evaluate the biological efficacy of related compounds:

- Anticancer Studies : A series of derivatives based on similar scaffolds were synthesized and tested for their antiproliferative effects, revealing that modifications at specific positions significantly affected their potency against cancer cell lines .

- Antimicrobial Studies : Compounds with structural similarities were assessed for their ability to inhibit bacterial growth, showing promising results against pathogens like N. meningitidis and H. influenzae, suggesting that further development could lead to effective treatments .

Q & A

Q. What are the recommended synthetic routes for 1-(4-Methoxyphenyl)-2-(pyridin-2-yl)ethanone, and how can purity be optimized?

Methodological Answer :

- Friedel-Crafts Acylation : React 4-methoxyphenylacetyl chloride with pyridin-2-ylmagnesium bromide under anhydrous conditions, using a Lewis acid catalyst (e.g., AlCl₃) .

- Purification : Employ column chromatography with a silica gel stationary phase and a gradient elution system (hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC (>98%) using a C18 reverse-phase column and UV detection at 254 nm .

- Yield Optimization : Control reaction temperature (70–80°C) and stoichiometric ratios (1:1.2 for acyl chloride to Grignard reagent) to minimize side products like positional isomers (e.g., pyridin-3-yl or pyridin-4-yl derivatives) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer :

- NMR Analysis : Use ¹H and ¹³C NMR to confirm the methoxyphenyl (δ 3.8 ppm for OCH₃) and pyridyl (δ 8.1–8.6 ppm for aromatic protons) moieties. Compare shifts with reference data for analogous ketones .

- Mass Spectrometry : Employ high-resolution ESI-MS to verify the molecular ion peak ([M+H]⁺ at m/z 243.1) and rule out impurities .

- X-ray Crystallography : Resolve crystal structures to analyze bond angles and packing interactions, particularly the dihedral angle between the methoxyphenyl and pyridyl rings, which influences reactivity .

Q. What are the primary research applications of this compound?

Methodological Answer :

- Medicinal Chemistry : Investigate its role as a precursor for kinase inhibitors or antimicrobial agents. Test in vitro bioactivity against bacterial strains (e.g., S. aureus) using MIC assays .

- Material Science : Study its photoinitiator properties in polymer chemistry via UV irradiation experiments, monitoring radical generation with electron paramagnetic resonance (EPR) .

Advanced Research Questions

Q. How can experimental design address contradictions in biological activity data across studies?

Methodological Answer :

- Control Variables : Standardize assay conditions (e.g., solvent: DMSO concentration ≤0.1%, pH 7.4 buffer) to minimize solvent-induced artifacts .

- Isomer-Specific Testing : Synthesize and compare all positional isomers (e.g., pyridin-2-yl vs. pyridin-4-yl derivatives) to isolate structure-activity relationships .

- Stability Studies : Monitor compound degradation under assay conditions using LC-MS to confirm bioactivity correlates with intact parent compound .

Q. What strategies mitigate challenges in reproducibility during scale-up synthesis?

Methodological Answer :

- Catalyst Screening : Replace AlCl₃ with recyclable solid acids (e.g., zeolites) to improve reaction consistency and reduce waste .

- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to track reaction progress in real time .

- Thermodynamic Profiling : Use DSC (Differential Scanning Calorimetry) to identify polymorphic transitions that may affect crystallization during scale-up .

Q. How do substituent modifications influence the compound’s electronic properties?

Methodological Answer :

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G* basis set) to map electron density distributions, focusing on the ketone group’s electrophilicity .

- Experimental Validation : Replace the methoxy group with electron-withdrawing groups (e.g., nitro) and compare reaction kinetics in nucleophilic additions .

- Spectroscopic Probes : Use UV-Vis spectroscopy to correlate substituent effects with λₘₐₓ shifts in the π→π* transitions of the aromatic system .

Q. What safety protocols are essential for handling this compound in exploratory studies?

Methodological Answer :

- Hazard Mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) to prevent inhalation/contact, as pyridyl derivatives may cause respiratory irritation .

- Waste Management : Quench reactive intermediates with aqueous NaHCO₃ before disposal to neutralize acidic byproducts .

- Emergency Procedures : For accidental exposure, rinse eyes with saline solution (15 min) and consult toxicity databases (e.g., PubChem) for antidote recommendations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.